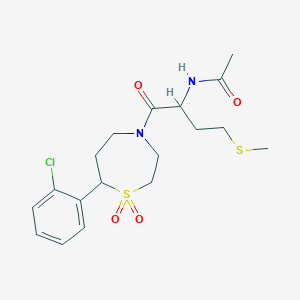

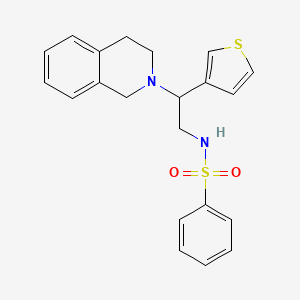

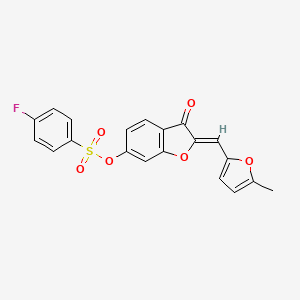

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide" is a benzenesulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Benzenesulfonamides have been extensively studied for their potential as inhibitors of various enzymes, such as carbonic anhydrases, and for their anticancer, antimicrobial, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the amidation reaction between amines and benzenesulfonyl chlorides or similar sulfonamide precursors. For instance, the synthesis of N-benzenesulfonyl-1,2,3,4-tetrahydroisoquinoline-based triazoles was achieved through cycloadditions using the modified Pictet-Spengler reaction and Click chemistry . Similarly, the synthesis of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives was performed and characterized by various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further linked to various other functional groups that impart specific properties to the compound. For example, the crystal structure of a related compound was determined to understand its conformational features . The molecular docking studies of these compounds against target enzymes provide insights into their potential interactions and binding affinities .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, including cycloadditions and amidation reactions, as part of their synthesis. The reactivity of these compounds is often explored to develop novel derivatives with enhanced biological activities. For instance, the Heck-mediated synthesis has been used to create complex structures such as naphtho[2,1-f]isoquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the benzene ring and the sulfonamide group. These properties are crucial for determining the compound's suitability for pharmaceutical applications. The physicochemical characterization of these compounds includes spectroscopic methods like NMR, IR, and mass spectrometry .

The benzenesulfonamide derivatives exhibit a range of biological activities, including cytotoxicity against cancer cell lines, antimicrobial effects, anti-inflammatory properties, and psychotropic activity. Some compounds have been found to possess marked sedative action and selective cytotoxic effects concerning tumor cell lines . The introduction of different substituents can significantly affect the activity and selectivity of these compounds, as demonstrated by structure-activity relationship (SAR) studies .

科学的研究の応用

Molecular Structure and Interactions

- The structural analysis of N-cyclohexylcarbamoyl-4-[2-(7-methoxy-4,4-dimethyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzenesulfonamide revealed intramolecular N—H⋯O=S interaction and intermolecular N—H⋯O=C hydrogen bonds, contributing to the formation of hydrogen-bonded chains. This conformation aligns with theoretical studies on the sulfonylurea fragment, indicating a potential for specific binding interactions (Gelbrich, Haddow, & Griesser, 2011).

Agonistic and Antagonistic Activity

- Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety have been examined for their agonistic activity on human beta3 adrenergic receptors, highlighting the potential of these compounds in modulating receptor-mediated pathways. Notably, a biphenyl derivative exhibited significant agonistic activity, indicating a path for therapeutic applications (Parmee et al., 2000).

Anticancer and Anti-Inflammatory Applications

- A series of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These investigations revealed compounds with significant potential for therapeutic development, underscoring the versatility of the benzenesulfonamide derivatives in drug discovery (Küçükgüzel et al., 2013).

Enzyme Inhibition

- The study of human carbonic anhydrases (hCAs) and a novel class of benzenesulfonamides, including 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)benzenesulfonamide, aimed to improve selectivity toward druggable isoforms through hydrophobic/hydrophilic modifications. This research offers insight into the design of targeted enzyme inhibitors, with specific compounds showing remarkable inhibition and selectivity for brain-expressed hCA VII, presenting a strategic avenue for addressing disorders like glaucoma or epilepsy (Bruno et al., 2017).

Catalysis

- Half-sandwich ruthenium complexes containing aromatic sulfonamides with pyridinyl rings, synthesized from N-(quinoline-8-yl-aryl)benzenesulfonamides, demonstrated good activity as catalysts in the transfer hydrogenation of acetophenone derivatives. This highlights their utility in catalytic processes, contributing to the development of efficient and selective catalysts for organic synthesis (Dayan et al., 2013).

特性

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S2/c24-27(25,20-8-2-1-3-9-20)22-14-21(19-11-13-26-16-19)23-12-10-17-6-4-5-7-18(17)15-23/h1-9,11,13,16,21-22H,10,12,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBMQLYABNGZAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

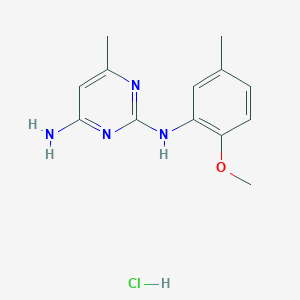

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B3018037.png)

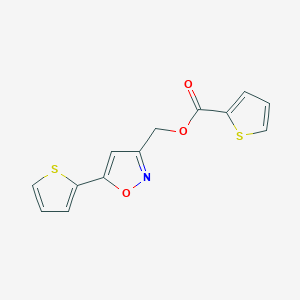

![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B3018039.png)

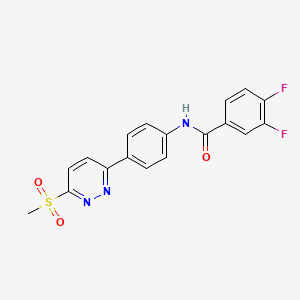

![5-[(4-Ethylphenyl)sulfonyl]-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B3018045.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B3018046.png)

![N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine](/img/structure/B3018050.png)